2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
Description
2-(3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a pyrido-pyrimidine derivative characterized by a fused bicyclic core (pyrido[3,2-d]pyrimidine) with a 2,4-dioxo motif, a benzodioxole-methyl substituent at position 3, and an acetamide group linked to a 3-fluorophenyl moiety. The benzodioxole group enhances lipophilicity and metabolic stability, while the fluorophenyl moiety may improve target binding through halogen interactions .
Properties
CAS No. |
921840-66-6 |
|---|---|
Molecular Formula |
C23H17FN4O5 |
Molecular Weight |
448.41 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H17FN4O5/c24-15-3-1-4-16(10-15)26-20(29)12-27-17-5-2-8-25-21(17)22(30)28(23(27)31)11-14-6-7-18-19(9-14)33-13-32-18/h1-10H,11-13H2,(H,26,29) |
InChI Key |
BRPSATIKHQSSEO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety and a pyrido-pyrimidine core. Its molecular formula is , with a molecular weight of approximately 397.42 g/mol. The IUPAC name reflects its intricate design and potential for interaction with biological targets.
Synthesis
The synthesis of this compound involves multiple steps that typically include:
- Formation of the benzo[d][1,3]dioxole unit from catechol derivatives.
- Construction of the pyrido-pyrimidine core , often utilizing cyclization reactions.
- Final coupling to form the acetamide functionality.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanisms underlying the anticancer activity include:
- Inhibition of EGFR : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways crucial for tumor growth and survival.
- Induction of Apoptosis : Studies using annexin V-FITC assays indicated that treatment with the compound leads to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Analysis revealed that the compound causes cell cycle arrest at specific phases, preventing cancer cell proliferation .
Other Biological Activities
In addition to anticancer effects, compounds related to this structure have shown promise in other areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against pathogenic bacteria .
- Anti-inflammatory Effects : Certain analogs have been reported to possess anti-inflammatory activity, suggesting broader therapeutic applications .
Case Studies
A notable case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives which demonstrated varying degrees of anticancer activity across different cell lines. The study concluded that structural modifications significantly influence biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on core variations, substituents, and bioactivity profiles:
Key Structural Differences and Implications
Core Variation: The pyrido[3,2-d]pyrimidine core (target compound) offers a planar structure conducive to intercalation or enzyme binding, distinct from the tetrahydropyrimidine () or pyrazolo-pyrimidine () cores, which may alter conformational flexibility and target selectivity .
Substituent Analysis: Benzodioxole vs. Fluorobenzyl/Phenylethyl: The benzodioxole group (target) improves metabolic stability over simple benzyl groups () due to reduced susceptibility to oxidative degradation. However, the 2-phenylethyl group () may enhance lipophilicity and membrane permeability . Fluorophenyl vs. Other Aryl Groups: The 3-fluorophenyl acetamide (target) likely exhibits stronger target affinity via C-F···protein interactions compared to non-fluorinated aryl groups (e.g., 2-ethyl-6-methylphenyl in ) .
Acetamide Linkage :
- All compounds share an acetamide group, critical for hydrogen bonding with biological targets. However, the N-(3-fluorophenyl) substitution (target) may confer higher selectivity than bulkier substituents (e.g., 2-ethyl-6-methylphenyl in ) .
Bioactivity and Mechanism Insights
- highlights that structurally similar compounds cluster into bioactivity groups. The target’s benzodioxole and fluorophenyl groups may align it with kinase inhibitors (e.g., FLT3 or CDK inhibitors) or topoisomerase antagonists .
- demonstrates that acetamide derivatives (e.g., benzothiazoles) exhibit anti-inflammatory and antibacterial activity, suggesting the target compound could share these properties but with enhanced CNS penetration due to its benzodioxole group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
